molecular formula C25H30N4O3 B2710472 3-(4-Benzylpiperazin-1-yl)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione CAS No. 924865-55-4

3-(4-Benzylpiperazin-1-yl)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione

Cat. No.: B2710472
CAS No.: 924865-55-4
M. Wt: 434.54
InChI Key: QFGRRQITIPURGF-UHFFFAOYSA-N
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Description

3-(4-Benzylpiperazin-1-yl)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperazin-1-yl)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperazine Ring: Starting with a benzylamine derivative, the piperazine ring is formed through a cyclization reaction.

    Attachment of the Morpholine Group: The morpholine group is introduced through a nucleophilic substitution reaction.

    Formation of the Pyrrolidine-2,5-dione Core: This step involves the cyclization of a suitable precursor to form the pyrrolidine-2,5-dione core.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the piperazine or morpholine rings.

    Reduction: Reduction reactions may target the carbonyl groups in the pyrrolidine-2,5-dione core.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

    Medicine: Potential therapeutic agent for neurological disorders.

    Industry: Used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of 3-(4-Benzylpiperazin-1-yl)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperazine: A simpler analog with similar pharmacological properties.

    1-(4-Morpholinophenyl)piperazine: Another related compound with potential CNS activity.

Uniqueness

3-(4-Benzylpiperazin-1-yl)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione is unique due to its combination of structural features, which may confer distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)-1-(4-morpholin-4-ylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O3/c30-24-18-23(28-12-10-26(11-13-28)19-20-4-2-1-3-5-20)25(31)29(24)22-8-6-21(7-9-22)27-14-16-32-17-15-27/h1-9,23H,10-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGRRQITIPURGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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